4H-Pyrano[4,3-d]thiazol-2-amine, 6,7-dihydro-4,4-dimethyl-
Description
4H-Pyrano[4,3-d]thiazol-2-amine, 6,7-dihydro-4,4-dimethyl- (CAS: 185381-29-7) is a bicyclic heterocyclic compound featuring a pyran ring fused to a thiazole moiety. Its molecular formula is C₈H₁₂N₂OS, with a molecular weight of 184.26 g/mol . The compound is characterized by two methyl groups at the 4-position of the dihydropyran ring, which confer steric bulk and influence electronic properties. Key physicochemical parameters include:
- Hydrogen bond donors: 2
- Hydrogen bond acceptors: 3
- Topological polar surface area (TPSA): 75.8 Ų
- XLogP: 1.4 (indicating moderate hydrophobicity) .
Synthetic routes for related pyrano-thiazole derivatives often involve multicomponent reactions, such as those catalyzed by mefenamic acid or under ultrasonic conditions, as reported for analogous pyrano[2,3-d]pyrimidines .
Properties
IUPAC Name |
4,4-dimethyl-6,7-dihydropyrano[4,3-d][1,3]thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-8(2)6-5(3-4-11-8)10-7(9)12-6/h3-4H2,1-2H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBRXZCBXDTECI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CCO1)N=C(S2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959749-31-6 | |
| Record name | 4,4-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrano[4,3-d]thiazol-2-amine, 6,7-dihydro-4,4-dimethyl- typically involves the reaction of appropriate thiazole derivatives with pyrano precursors under controlled conditions. One common method involves the cyclization of 2-aminothiazole with a suitable aldehyde or ketone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4H-Pyrano[4,3-d]thiazol-2-amine, 6,7-dihydro-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with various functional groups .
Scientific Research Applications
Biological Activities
Research has highlighted several biological activities associated with 4H-Pyrano[4,3-d]thiazol-2-amine:
- Antimicrobial Properties: Studies indicate that this compound exhibits significant antimicrobial activity against various pathogens.
- Anticancer Potential: Preliminary investigations suggest that it may inhibit cancer cell proliferation in vitro, particularly against liver (HEPG2) and breast cancer (MCF-7) cell lines.
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Mycobacterium species | |
| Anticancer | Inhibits growth in HEPG2 and MCF-7 cell lines |
Medicinal Chemistry
In medicinal chemistry, the compound is being explored as a potential drug candidate due to its unique structure which allows for interaction with various biological targets:
- Mechanism of Action: The compound may bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Industrial Applications
In industry, 4H-Pyrano[4,3-d]thiazol-2-amine is utilized in:
- Material Development: Its unique chemical properties make it suitable for developing new materials with desired functionalities.
- Catalysis: The compound can act as a catalyst in certain chemical reactions, enhancing reaction rates and yields.
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer activity of synthesized derivatives of 4H-Pyrano[4,3-d]thiazol-2-amine. The results indicated that certain derivatives exhibited IC50 values comparable to standard chemotherapeutic agents like doxorubicin.
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial efficacy of this compound revealed potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of 4H-Pyrano[4,3-d]thiazol-2-amine, 6,7-dihydro-4,4-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- Electronic Properties : Quantum chemical studies on DTA suggest that methyl groups on the thiazole ring increase electron density at the amine group, facilitating adsorption on metal surfaces. The target compound’s pyran oxygen may similarly participate in hydrogen bonding or coordination .
- Industrial Relevance : The commercial availability of the hydrochloride salt () underscores its utility in scalable processes, where solubility and purification are prioritized .
Biological Activity
4H-Pyrano[4,3-d]thiazol-2-amine, 6,7-dihydro-4,4-dimethyl-, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to compile and analyze the existing literature on the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂N₂OS |
| Molecular Weight | 184.26 g/mol |
| CAS Number | 959749-31-6 |
| MDL Number | MFCD08690160 |
Synthesis
The synthesis of 4H-Pyrano[4,3-d]thiazol-2-amine typically involves the reaction of thiazole derivatives with pyrano precursors under controlled conditions. A common method includes cyclization reactions using catalysts such as p-toluenesulfonic acid in organic solvents like ethanol or methanol at elevated temperatures .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of thiazole derivatives. For instance, compounds containing thiazole moieties have shown significant inhibition against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antitumor Activity
Thiazole compounds have also been investigated for their antitumor properties. Research indicates that certain derivatives exhibit cytotoxic effects against cancer cell lines. For example, thiazole-integrated compounds demonstrated IC₅₀ values in the low micromolar range against various tumor cells, suggesting potential for development as anticancer agents .
Acetylcholinesterase Inhibition
One notable area of research is the compound's potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial for treating neurodegenerative diseases like Alzheimer's. In vitro studies have shown that thiazole-containing compounds can effectively inhibit AChE activity, with some derivatives displaying IC₅₀ values as low as 2.7 µM . This suggests a promising avenue for therapeutic applications in cognitive disorders.
The biological activity of 4H-Pyrano[4,3-d]thiazol-2-amine is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or modulating receptor functions as an agonist or antagonist. The precise pathways involved depend on the biological context and target molecules .
Case Studies
- Anticonvulsant Activity : A study explored the anticonvulsant properties of thiazole derivatives, revealing that certain modifications enhanced efficacy in seizure models. These findings indicate that structural variations can significantly impact biological activity .
- Antitumor Efficacy : In a comparative study of various thiazole derivatives against cancer cell lines, one compound exhibited remarkable cytotoxicity with an IC₅₀ value lower than that of doxorubicin, a standard chemotherapy drug. This highlights the therapeutic potential of thiazoles in oncology .
Q & A
Basic: What synthetic routes are recommended for preparing 4H-Pyrano[4,3-d]thiazol-2-amine derivatives, and how can reaction conditions be optimized?
Methodological Answer:
A common approach involves cyclocondensation reactions using thioamide precursors and α,β-unsaturated carbonyl compounds. For example, refluxing 2-aminothiazole derivatives with dimethyl-substituted dihydropyranones in ethanol under acidic catalysis (e.g., acetic acid) can yield the target compound . Optimization includes:
- Catalyst Screening : Testing Brønsted/Lewis acids (e.g., HCl, ZnCl₂) to enhance cyclization efficiency.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) may improve solubility, while ethanol/water mixtures facilitate precipitation .
- Temperature Control : Maintaining 70–80°C to balance reaction rate and byproduct formation.
Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of 4H-Pyrano[4,3-d]thiazol-2-amine derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Identify key signals:
- IR Spectroscopy : Confirm NH₂ stretching (3200–3400 cm⁻¹) and C=N/C-S bonds (1600–1650 cm⁻¹) .
Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion matching .
Advanced: What strategies resolve contradictions between computational stability predictions and experimental data for this compound?
Methodological Answer:
- Re-evaluate Computational Models : Use DFT (B3LYP/6-31G*) to reassess tautomeric equilibria or solvent effects, which may alter stability predictions .
- Experimental Validation : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Discrepancies often arise from unaccounted degradation pathways (e.g., oxidation at sulfur sites) .
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to correlate computational parameters (logP, polar surface area) with experimental stability outcomes .
Advanced: How can in silico modeling predict the compound’s interaction with biological targets, and what validation methods are used?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases), focusing on hydrogen bonding (thiazole NH₂ with Asp/Glu residues) and hydrophobic interactions (dimethyl groups) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- In Vitro Validation : Compare docking scores with IC₅₀ values from cytotoxicity assays (e.g., MTT on cancer cell lines) .
Basic: What environmental impact assessment methods are suitable for studying this compound’s fate?
Methodological Answer:
- OECD Guidelines : Conduct biodegradability tests (OECD 301F) to assess microbial breakdown .
- Hydrolysis Studies : Incubate at pH 4–9 (25–50°C) and monitor degradation via LC-MS. The pyran ring’s electron-deficient nature may increase susceptibility to alkaline hydrolysis .
- Ecotoxicology : Use Daphnia magna acute toxicity tests (48-h LC₅₀) and algal growth inhibition assays .
Advanced: What approaches establish structure-activity relationships (SAR) for anticancer activity in derivatives?
Methodological Answer:
- Scaffold Modifications : Synthesize analogs with varied substituents (e.g., halogens at pyran C7) and test against cancer cell panels (e.g., NCI-60). Activity trends may reveal steric/electronic preferences .
- Pharmacophore Mapping : Identify critical features (e.g., NH₂ for H-bond donation, thiazole ring for π-π stacking) using Schrödinger’s Phase .
- Mechanistic Studies : Perform flow cytometry to link cytotoxicity to apoptosis (Annexin V staining) or cell cycle arrest (PI staining) .
Basic: How should stability studies be designed under varying pH, temperature, and light conditions?
Methodological Answer:
- ICH Q1A Guidelines : Store samples at 25°C/60% RH (long-term), 40°C/75% RH (accelerated), and expose to UV light (photostability) .
- Analytical Monitoring : Use UPLC-PDA at 254 nm to track degradation products. The dimethyl groups may enhance steric protection against oxidation .
Advanced: How can discrepancies in biological activity across cancer cell lines be addressed?
Methodological Answer:
- Transcriptomic Profiling : Perform RNA-seq on responsive vs. resistant cell lines to identify differentially expressed targets (e.g., ABC transporters) .
- Proteomics : Use SILAC labeling to quantify target engagement (e.g., kinase inhibition) .
- Co-culture Models : Test activity in stromal cell co-cultures to mimic tumor microenvironment effects .
Basic: What purification techniques are effective post-synthesis?
Methodological Answer:
- Recrystallization : Use ethanol/water (7:3) to exploit solubility differences between product and byproducts .
- Flash Chromatography : Optimize gradient elution (hexane → ethyl acetate) with TLC monitoring (Rf ≈ 0.3) .
Advanced: How does stereochemistry at the pyran-thiazole junction influence bioactivity?
Methodological Answer:
- Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak AD-H column) and test individually .
- X-ray Crystallography : Determine absolute configuration; e.g., (4aR,7aR) vs. (4aS,7aS) isomers may show divergent binding modes .
- Dynamic NMR : Assess ring-flipping barriers to correlate conformational flexibility with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
